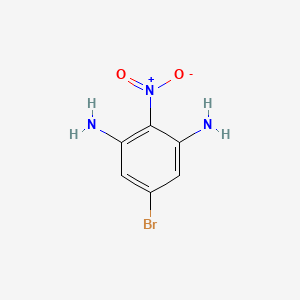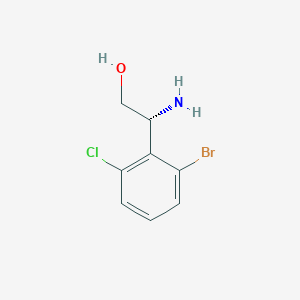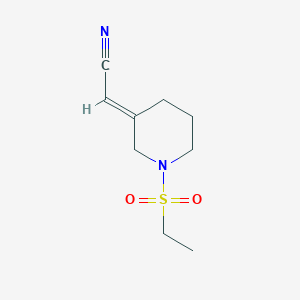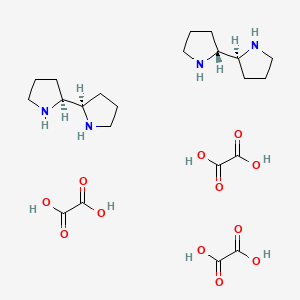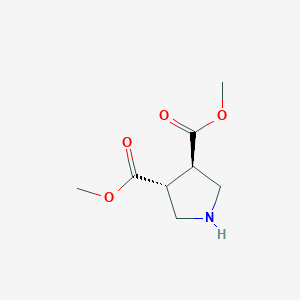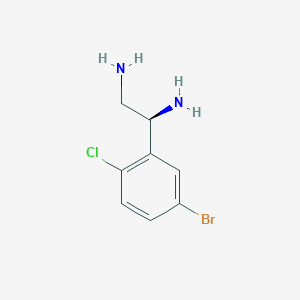![molecular formula C7H8BrN5 B13035742 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine with methylating agents to introduce the dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine: Lacks the dimethyl groups, which may affect its biological activity.
4-Amino-3-bromo-1H-pyrazolo[3,4-D]pyrimidine: Another derivative with different substituents that can influence its reactivity and applications.
Uniqueness
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity as a kinase inhibitor .
Eigenschaften
Molekularformel |
C7H8BrN5 |
|---|---|
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
3-bromo-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8BrN5/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
TVEBFTCKNQHKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(N=C2Br)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


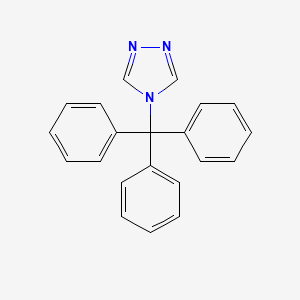

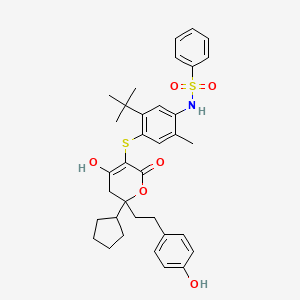

![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
